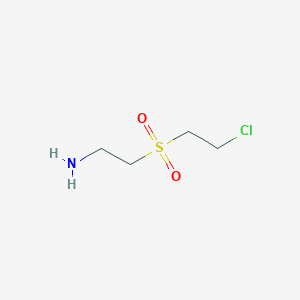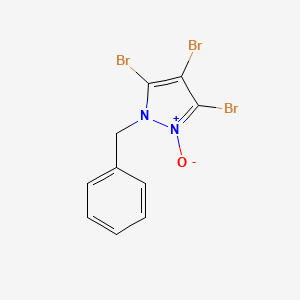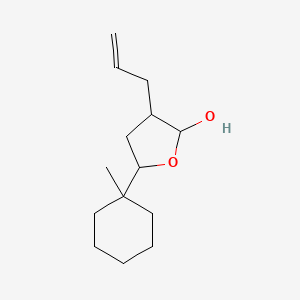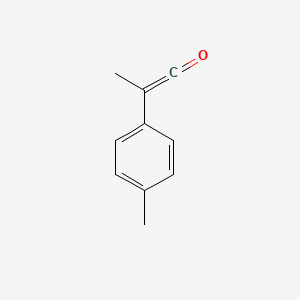phosphanium nitrate CAS No. 138710-74-4](/img/structure/B14262546.png)
[10-(Diphenylphosphanyl)decyl](trimethyl)phosphanium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Diphenylphosphanyl)decylphosphanium nitrate: is a chemical compound that belongs to the class of phosphonium salts This compound is characterized by the presence of a phosphanyl group attached to a decyl chain, which is further connected to a trimethylphosphanium group The nitrate anion serves as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Diphenylphosphanyl)decylphosphanium nitrate typically involves the reaction of diphenylphosphine with a decyl halide to form the intermediate [10-(Diphenylphosphanyl)decyl]phosphine. This intermediate is then reacted with trimethylphosphine to yield the desired phosphonium salt. The final step involves the addition of nitric acid to form the nitrate salt. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 10-(Diphenylphosphanyl)decylphosphanium nitrate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 10-(Diphenylphosphanyl)decylphosphanium nitrate can undergo oxidation reactions, where the phosphanyl group is oxidized to form phosphine oxides.
Reduction: The compound can also participate in reduction reactions, where the nitrate anion can be reduced to form nitrogen oxides.
Substitution: The phosphanyl group can undergo substitution reactions with various electrophiles, leading to the formation of new phosphonium salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions are usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions. The reactions are carried out in polar solvents like acetonitrile or dichloromethane.
Major Products:
Oxidation: Phosphine oxides
Reduction: Nitrogen oxides
Substitution: New phosphonium salts with varying alkyl or acyl groups
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 10-(Diphenylphosphanyl)decylphosphanium nitrate is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling.
Biology: The compound has potential applications in biological research as a probe for studying phosphine-based interactions in biological systems. Its unique structure allows it to interact with various biomolecules, providing insights into cellular processes.
Medicine: In medicine, 10-(Diphenylphosphanyl)decylphosphanium nitrate is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with drugs can enhance their solubility and bioavailability, making it a promising candidate for targeted drug delivery.
Industry: In the industrial sector, the compound is used as an additive in the production of advanced materials. Its ability to modify the properties of polymers and other materials makes it valuable in the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of 10-(Diphenylphosphanyl)decylphosphanium nitrate involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the compound can act as a redox agent, participating in electron transfer reactions that modulate cellular processes.
Comparación Con Compuestos Similares
- 10-(Diphenylphosphanyl)decylphosphanium chloride
- 10-(Diphenylphosphanyl)decylphosphanium bromide
- 10-(Diphenylphosphanyl)decylphosphanium iodide
Comparison: Compared to its chloride, bromide, and iodide counterparts, 10-(Diphenylphosphanyl)decylphosphanium nitrate exhibits unique properties due to the presence of the nitrate anion. The nitrate anion can participate in additional redox reactions, enhancing the compound’s versatility in various applications. Additionally, the nitrate salt may exhibit different solubility and stability profiles, making it more suitable for specific applications in catalysis and materials science.
Propiedades
Número CAS |
138710-74-4 |
|---|---|
Fórmula molecular |
C25H39NO3P2 |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
10-diphenylphosphanyldecyl(trimethyl)phosphanium;nitrate |
InChI |
InChI=1S/C25H39P2.NO3/c1-27(2,3)23-17-9-7-5-4-6-8-16-22-26(24-18-12-10-13-19-24)25-20-14-11-15-21-25;2-1(3)4/h10-15,18-21H,4-9,16-17,22-23H2,1-3H3;/q+1;-1 |
Clave InChI |
ZQKWKXONRDXNQB-UHFFFAOYSA-N |
SMILES canónico |
C[P+](C)(C)CCCCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



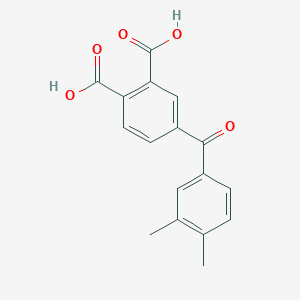
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
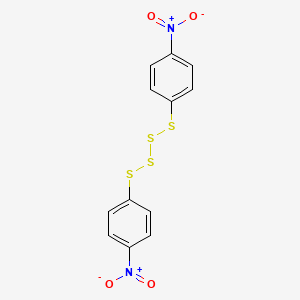
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
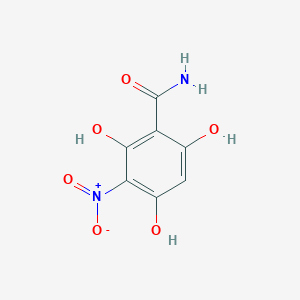
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)

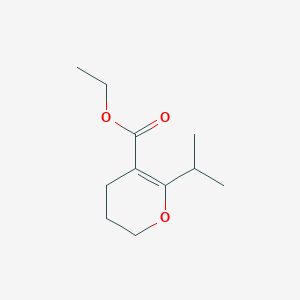
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
